![molecular formula C13H14N4O4 B213689 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B213689.png)
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide, also known as ENMC, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamides and has been found to be useful in various biological studies due to its unique chemical properties.
Mechanism of Action
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. 5-LOX, on the other hand, is responsible for the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting these enzymes, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide reduces the production of these inflammatory mediators and thus reduces inflammation.
Biochemical and Physiological Effects:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and 5-LOX enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more soluble derivatives of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide that can be more easily administered in lab experiments. Additionally, further studies are needed to investigate the potential therapeutic uses of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in various inflammatory diseases. Finally, the role of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in other biological processes, such as apoptosis and cell proliferation, should also be investigated.
Synthesis Methods
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methoxy-4-nitrophenylhydrazine with ethyl 2-oxo-2-(pyrazol-5-yl) acetate in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the production of inflammatory mediators in the body, and their inhibition has been found to be useful in the treatment of various inflammatory diseases.
properties
Product Name |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide |
---|---|
Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-3-16-11(6-7-14-16)13(18)15-10-5-4-9(17(19)20)8-12(10)21-2/h4-8H,3H2,1-2H3,(H,15,18) |
InChI Key |
XSKCLVCNAOLVML-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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